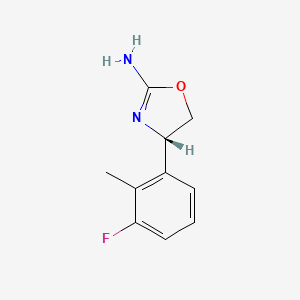

(S)-4-(3-Fluoro-2-méthylphényl)-4,5-dihydrooxazol-2-amine

Vue d'ensemble

Description

RO-5256390 est un composé développé par Hoffmann-La Roche. Il agit comme un agoniste du récepteur associé aux amines traces 1, un récepteur couplé aux protéines G hautement conservé. Ce composé a montré un potentiel pour bloquer le comportement alimentaire compulsif et de type binge chez les rats, ce qui en fait un candidat pour le traitement du trouble de l’alimentation boulimique .

Applications De Recherche Scientifique

RO-5256390 has several scientific research applications:

Chemistry: It is used to study the trace amine-associated receptor 1 and its role in various biochemical pathways.

Biology: Researchers use RO-5256390 to investigate its effects on behavior, particularly in relation to compulsive and binge-like eating.

Medicine: The compound is being explored as a potential treatment for binge eating disorder and other neurological conditions.

Industry: RO-5256390 can be used in the development of new drugs targeting the trace amine-associated receptor 1 .

Mécanisme D'action

RO-5256390 exerce ses effets en agissant comme un agoniste du récepteur associé aux amines traces 1. Ce récepteur est impliqué dans la régulation de la neurotransmission monoaminergique. En se liant à ce récepteur, RO-5256390 module l’activité des neurotransmetteurs tels que la dopamine et la sérotonine, conduisant à des changements dans le comportement et l’activité cérébrale. Les cibles moléculaires et les voies impliquées comprennent le système méso-cortico-limbique, qui est associé à la récompense et à la motivation .

Méthodes De Préparation

La synthèse du RO-5256390 implique plusieurs étapesLes conditions réactionnelles impliquent généralement l’utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs pour faciliter la formation du produit souhaité .

Les méthodes de production industrielle du RO-5256390 impliqueraient probablement une mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

RO-5256390 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium peuvent être utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où des nucléophiles remplacent un groupe partant dans la molécule.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants comme l’éthanol ou le méthanol, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

RO-5256390 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier le récepteur associé aux amines traces 1 et son rôle dans diverses voies biochimiques.

Biologie : Les chercheurs utilisent RO-5256390 pour étudier ses effets sur le comportement, en particulier en relation avec l’alimentation compulsive et de type binge.

Médecine : Le composé est exploré comme traitement potentiel pour le trouble de l’alimentation boulimique et d’autres affections neurologiques.

Industrie : RO-5256390 peut être utilisé dans le développement de nouveaux médicaments ciblant le récepteur associé aux amines traces 1 .

Comparaison Avec Des Composés Similaires

RO-5256390 est unique par sa forte affinité et sa sélectivité pour le récepteur associé aux amines traces 1. Les composés similaires incluent :

RO-5166017 : Un autre agoniste du récepteur associé aux amines traces 1, mais avec des propriétés pharmacocinétiques différentes.

RO-5073012 : Un composé ayant des effets similaires sur la neurotransmission mais ciblant des récepteurs différents.

L’unicité du RO-5256390 réside dans son action spécifique sur le récepteur associé aux amines traces 1, ce qui en fait un outil précieux pour étudier ce récepteur et son rôle dans le comportement et les troubles neurologiques .

Activité Biologique

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol. The presence of a fluorinated aromatic group enhances its lipophilicity, which can influence its interaction with biological targets .

Research indicates that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine acts as a selective agonist for the trace amine-associated receptor 1 (TAAR 1). This receptor is crucial in modulating neurotransmitter systems, particularly in the context of addiction and mood disorders. In animal models, this compound has demonstrated the ability to reduce cocaine-mediated behaviors, suggesting its potential utility in treating substance use disorders.

Interaction with Other Receptors

Interaction studies have shown that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may also bind to other receptors or ion channels beyond TAAR 1. This broad binding profile could expand its therapeutic implications.

Comparative Analysis with Related Compounds

To better understand the biological activity of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| RO5263397 | Similar oxazole structure | Selective TAAR 1 agonist with anti-addictive effects |

| 4-(3-Fluoro-phenyl)-4,5-dihydrooxazole | Lacks methyl substitution on the phenyl ring | Different receptor selectivity |

| 4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amine | No fluorine substitution | Reduced lipophilicity compared to fluorinated analogs |

This comparative analysis highlights how structural modifications influence biological activity and receptor interactions.

Case Studies and Research Findings

- Trace Amine Receptor Modulation : A study demonstrated that compounds like (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine could effectively modulate behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors.

- Antiproliferative Activity : Although direct studies on this compound are sparse, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without the biphasic dose-response often seen in traditional chemotherapeutics . This suggests that further investigation into (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine’s antitumor properties could be warranted.

Propriétés

IUPAC Name |

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOUWIYOVWGHV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357266-05-7 | |

| Record name | RO-5263397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5263397 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of RO5263397?

A1: RO5263397 acts as a selective agonist of TAAR1, a G protein-coupled receptor primarily found in the brain and peripheral tissues. [, , ]

Q2: How does RO5263397 interact with TAAR1?

A2: RO5263397 binds to TAAR1, leading to its activation and initiation of downstream signaling cascades. This activation elevates intracellular cAMP levels and triggers the phosphorylation of ERK and CREB. []

Q3: What are the downstream effects of TAAR1 activation by RO5263397?

A3: TAAR1 activation by RO5263397 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. [, , , , ] It can also impact various behavioral and physiological processes, including locomotion, emotional states, cognition, and addiction-related behaviors. [, , , , , , ]

Q4: What is the molecular formula and weight of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A4: While the provided research doesn't explicitly state the molecular formula and weight of RO5263397, these can be deduced from its chemical structure, which is depicted in the research. [, ]

Q5: Is there any available spectroscopic data for (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A5: The provided research papers do not provide detailed spectroscopic data for RO5263397.

Q6: How do structural modifications of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) influence its activity and selectivity?

A6: Research highlights the discovery of 2-aminooxazolines, including RO5263397, as a novel class of highly potent and selective TAAR1 ligands. Structural modifications, starting from a known adrenergic compound, led to the development of several potent TAAR1 agonists, including RO5263397, RO5166017, RO5256390, and RO5203648. These compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction. []

Q7: Are there any known genetic polymorphisms that affect the metabolism of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A7: Yes, a splice site mutation in the UGT2B10 gene significantly impacts RO5263397 metabolism. This polymorphism is prevalent in African populations (45%), less common in Asians (8%), and rare in Caucasians (<1%). Homozygosity for this variant leads to substantially lower intrinsic clearance of the compound. []

Q8: What is the efficacy of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) in animal models of addiction?

A8: RO5263397 has demonstrated promising preclinical efficacy in various animal models of addiction. It attenuates abuse-related behavioral effects of stimulants like cocaine and methamphetamine. [, , , , , , ] In rats, it diminishes cocaine-induced behavioral sensitization, reduces self-administration of both cocaine and methamphetamine, and hinders cue- and drug-induced reinstatement of drug-seeking behavior. [, , ]

Q9: Does (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) demonstrate efficacy in addressing nicotine addiction?

A9: Yes, research suggests that RO5263397 shows promise in addressing nicotine addiction. It reduces nicotine-induced hyperlocomotion in rats and prevents the development of nicotine sensitization. [, ] In rats with long-access nicotine self-administration, RO5263397 attenuates withdrawal-related anxiety-like behavior, normalizes hypersensitivity, and decreases the motivation to self-administer nicotine. []

Q10: What are the effects of RO5263397 on cognitive function in preclinical models?

A10: RO5263397 has been shown to modulate cognitive function in preclinical models. [, , , , ] For example, it enhances sensory gating in mice, a process related to filtering sensory information. [] It also improves recognition memory in mice. [] In rats, it modulates mismatch negativity-like responses, a potential biomarker for schizophrenia. [] Additionally, studies in Cynomolgus macaques show that RO5263397 promotes wakefulness without impairing cognition. []

Q11: Does (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) affect dopamine levels in the brain?

A11: Yes, RO5263397 influences dopamine levels in the brain. It prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation. [] This suggests a potential mechanism by which RO5263397 may exert its effects on addiction-related behaviors. []

Q12: Are there any other promising targets for addiction treatment besides TAAR1?

A12: Yes, research is exploring several other potential targets for addiction treatment. [, , ] These include, but are not limited to, other G protein-coupled receptors, ion channels, and transporters involved in neurotransmission. The development of novel therapeutic agents targeting these pathways holds promise for addressing the complex challenges of addiction.

Q13: What research tools and resources are essential for further investigation of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) and TAAR1?

A13: Further investigations into RO5263397 and TAAR1 necessitate a multidisciplinary approach, leveraging advanced research tools and resources: [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.